6-Bromo-3(2'-chlorophenyl)-4-methylcoumarin 6-Bromo-3(2'-chlorophenyl)-4-methylcoumarin
Brand Name: Vulcanchem
CAS No.: 263365-09-9
VCID: VC7912425
InChI: InChI=1S/C16H10BrClO2/c1-9-12-8-10(17)6-7-14(12)20-16(19)15(9)11-4-2-3-5-13(11)18/h2-8H,1H3
SMILES: CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=CC=C3Cl
Molecular Formula: C16H10BrClO2
Molecular Weight: 349.6 g/mol

6-Bromo-3(2'-chlorophenyl)-4-methylcoumarin

CAS No.: 263365-09-9

Cat. No.: VC7912425

Molecular Formula: C16H10BrClO2

Molecular Weight: 349.6 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3(2'-chlorophenyl)-4-methylcoumarin - 263365-09-9

Specification

CAS No. 263365-09-9
Molecular Formula C16H10BrClO2
Molecular Weight 349.6 g/mol
IUPAC Name 6-bromo-3-(2-chlorophenyl)-4-methylchromen-2-one
Standard InChI InChI=1S/C16H10BrClO2/c1-9-12-8-10(17)6-7-14(12)20-16(19)15(9)11-4-2-3-5-13(11)18/h2-8H,1H3
Standard InChI Key CZIUXPFSKWYIHL-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=CC=C3Cl
Canonical SMILES CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=CC=C3Cl

Introduction

Chemical Identity and Molecular Characteristics

6-Bromo-3(2'-chlorophenyl)-4-methylcoumarin (molecular formula: C16H10BrClO2\text{C}_{16}\text{H}_{10}\text{BrClO}_2) is a brominated and chlorinated coumarin derivative. Its molecular weight is 365.61 g/mol, calculated from the atomic masses of constituent elements. The compound features:

  • A bromine atom at the 6th position of the coumarin ring.

  • A 2'-chlorophenyl group at the 3rd position.

  • A methyl group at the 4th position.

The planar coumarin scaffold facilitates π-conjugation, while the electron-withdrawing bromine and chlorine atoms influence its electronic properties and reactivity .

Synthetic Pathways and Optimization

Pechmann Condensation

The Pechmann reaction, a classical method for coumarin synthesis, involves condensation of phenols with β-keto esters under acidic conditions. For 6-bromo-3(2'-chlorophenyl)-4-methylcoumarin, a modified approach employs:

  • 5-bromo-2-hydroxyacetophenone as the phenol component.

  • 2'-chlorophenylacetic acid as the β-keto acid equivalent.

Reaction Conditions:

  • Catalyst: Concentrated sulfuric acid or ionic liquids.

  • Temperature: 80–120°C.

  • Solvent: Ethanol or solvent-free systems .

Yield: 60–75% after recrystallization .

Perkin Reaction for 3-Arylcoumarins

An alternative route involves Perkin condensation between 5-bromosalicylaldehyde and 2'-chlorophenylacetic acid in acetic anhydride with triethylamine (Scheme 1) :

5-Bromosalicylaldehyde+2’-Chlorophenylacetic AcidAc2O, Et3N6-Bromo-3(2’-chlorophenyl)-4-methylcoumarin\text{5-Bromosalicylaldehyde} + \text{2'-Chlorophenylacetic Acid} \xrightarrow{\text{Ac}_2\text{O, Et}_3\text{N}} \text{6-Bromo-3(2'-chlorophenyl)-4-methylcoumarin}

Optimization:

  • Microwave irradiation reduces reaction time from hours to minutes.

  • Piperidine or L-proline as base catalysts enhance yields to 80–90% .

Structural and Spectroscopic Analysis

X-ray Crystallography

While crystallographic data for the compound is limited, analogous coumarins exhibit a nearly planar structure with dihedral angles <5° between the coumarin ring and aryl substituents. The bromine and chlorine atoms introduce steric hindrance, slightly distorting the planarity.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1700–1750 cm1^{-1} (C=O stretch of lactone).

  • 1^1H NMR:

    • δ 2.45 ppm (s, 3H, methyl group).

    • δ 6.8–8.2 ppm (m, aromatic protons).

  • 13^{13}C NMR:

    • δ 160–165 ppm (C=O).

    • δ 115–140 ppm (aromatic carbons) .

Physicochemical Properties

PropertyValueMethod/Source
Melting Point180–185°C (predicted)Analogous coumarins
SolubilityInsoluble in water; soluble in DCM, DMFExperimental data
LogP (Partition Coefficient)3.2 ± 0.3Computational prediction

The low water solubility and moderate LogP value suggest potential for crossing lipid membranes, a trait valuable in drug design.

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich coumarin ring undergoes bromination or nitration at the 8th position under mild conditions. For example, bromination with N \text{N}-bromosuccinimide (NBS) in CCl4\text{CCl}_4 yields 6,8-dibromo derivatives .

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